
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 7,8-dimethylquinoline with 3-methylbenzoyl chloride under specific conditions. The reaction is carried out in the presence of a suitable base, such as pyridine, to facilitate the formation of the carbonyl chloride group. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with additional optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the quinoline ring.
Major Products Formed
Substitution Reactions: Amides, esters, or thioesters, depending on the nucleophile used.
Oxidation Reactions: Oxidized quinoline derivatives.
Reduction Reactions: Reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research It is utilized as a reagent for the modification of proteins and peptides, allowing researchers to study protein-protein interactions, protein folding, and other biochemical processes
Wirkmechanismus
The mechanism of action of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride involves its ability to react with nucleophilic groups on proteins and peptides. The carbonyl chloride group is highly reactive and can form covalent bonds with amino groups, thiol groups, and hydroxyl groups on proteins. This modification can alter the structure and function of the proteins, allowing researchers to study their biochemical properties and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dimethylquinoline: A precursor in the synthesis of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride.
3-Methylbenzoyl Chloride: Another precursor used in the synthesis.
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring and the presence of the carbonyl chloride group. This unique structure allows it to be used as a versatile reagent in proteomics research, enabling the modification of proteins and peptides in ways that other similar compounds may not.
Eigenschaften
IUPAC Name |
7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-5-4-6-14(9-11)17-10-16(19(20)22)15-8-7-12(2)13(3)18(15)21-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBZEGKLZFUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



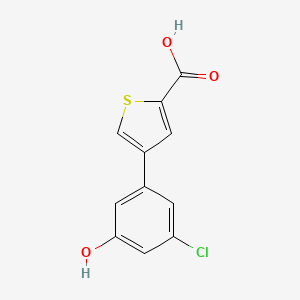
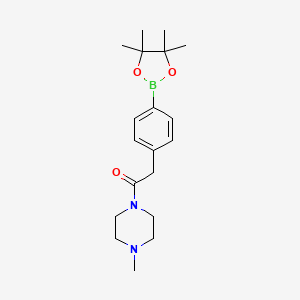
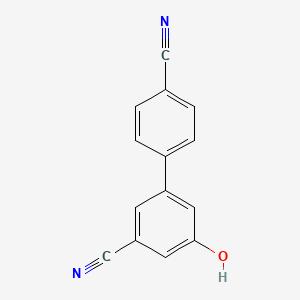
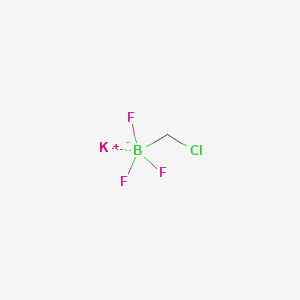







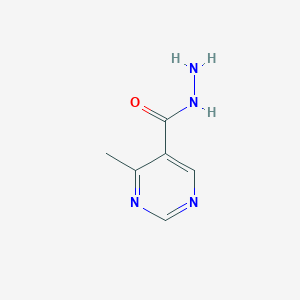
![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)
